molecular formula C10H12ClNO B13032758 5-Chloro-8-methylchroman-4-amine

5-Chloro-8-methylchroman-4-amine

Cat. No.: B13032758
M. Wt: 197.66 g/mol
InChI Key: NUBNBRCQJMDNIV-UHFFFAOYSA-N
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Description

5-Chloro-8-methylchroman-4-amine is a heterocyclic compound that belongs to the chroman family. Chroman derivatives are known for their diverse biological activities and are used as building blocks in medicinal chemistry . The presence of a chlorine atom at the 5th position and a methyl group at the 8th position on the chroman ring makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-8-methylchroman-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-8-methylchroman-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted chroman derivatives, which can exhibit different biological activities.

Scientific Research Applications

5-Chloro-8-methylchroman-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-8-methylchroman-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Chroman-4-one: Lacks the chlorine and methyl groups but shares the core chroman structure.

    8-Methylchroman-4-amine: Similar but without the chlorine atom.

    5-Chlorochroman-4-amine: Similar but without the methyl group.

Uniqueness

5-Chloro-8-methylchroman-4-amine is unique due to the presence of both chlorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

5-chloro-8-methyl-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C10H12ClNO/c1-6-2-3-7(11)9-8(12)4-5-13-10(6)9/h2-3,8H,4-5,12H2,1H3

InChI Key

NUBNBRCQJMDNIV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)C(CCO2)N

Origin of Product

United States

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